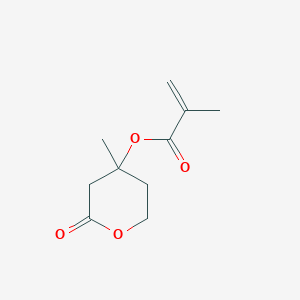

(4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate

Description

The exact mass of the compound Methacrylic Acid 4-Methyl-2-oxotetrahydro-2H-pyran-4-yl Ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-7(2)9(12)14-10(3)4-5-13-8(11)6-10/h1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANRUIBBIKVUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1(CCOC(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433392 | |

| Record name | mevalonlactonmethacrylat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177080-66-9 | |

| Record name | mevalonlactonmethacrylat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mevalonic Lactone Methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate

Introduction: Bridging Renewable Feedstocks and Advanced Polymer Systems

In the relentless pursuit of sustainable and high-performance materials, the convergence of renewable feedstocks with functional monomers represents a critical frontier. (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate, also known as mevalonic lactone methacrylate (MVLMA), stands as a compelling example of this synergy. This monomer elegantly combines the structural features of a methacrylate—a widely utilized functional group in polymer chemistry for its ability to undergo free-radical polymerization—with a pendant mevalonic lactone moiety. Mevalonic lactone (MVL) is a naturally occurring, sugar-based molecule, positioning MVLMA as a partially renewable building block for a new generation of functional polymers.[1][2]

The incorporation of the lactone ring into a polymer backbone offers intriguing possibilities for tailoring material properties. Lactones are known to be susceptible to ring-opening reactions, which can be leveraged for creating biodegradable polyesters or for post-polymerization modification to introduce a variety of functional groups.[1] This dual reactivity—the polymerizable methacrylate and the reactive lactone ring—makes MVLMA a versatile monomer for applications in drug delivery, specialty coatings, and advanced biomaterials.

This technical guide provides a comprehensive overview of a robust laboratory-scale synthesis of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate and a detailed protocol for its structural characterization. The methodologies presented herein are grounded in established principles of organic synthesis and analytical chemistry, offering researchers a reliable foundation for producing and verifying this high-value monomer.

Synthesis of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate

The synthesis of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate is most effectively achieved through the esterification of (±)-mevalonic lactone with methacryloyl chloride.[1] This reaction is a classic example of nucleophilic acyl substitution, where the hydroxyl group of the mevalonic lactone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methacryloyl chloride.

The causality behind the choice of reagents and conditions is paramount for a successful synthesis. Methacryloyl chloride is selected for its high reactivity, which facilitates the esterification of the tertiary alcohol of mevalonic lactone. A non-nucleophilic tertiary amine base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation and preventing acid-catalyzed side reactions.[3] The reaction is conducted at a low temperature to minimize the potential for polymerization of the methacrylate product.[3] Anhydrous conditions are essential to prevent the hydrolysis of the highly reactive methacryloyl chloride.

Experimental Protocol

Materials:

-

(±)-Mevalonic lactone (4-hydroxy-4-methyl-oxan-2-one)

-

Methacryloyl chloride

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with (±)-mevalonic lactone (1.0 eq) and anhydrous dichloromethane (DCM). The flask is cooled to 0 °C in an ice bath.

-

Addition of Base: Triethylamine (1.2 eq) is added to the stirred solution.

-

Addition of Acyl Chloride: Methacryloyl chloride (1.1 eq) dissolved in a small amount of anhydrous DCM is added dropwise to the reaction mixture via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for 12-16 hours.

-

Workup: The reaction is quenched by the addition of deionized water. The organic layer is separated and washed sequentially with saturated aqueous NaHCO₃ solution, deionized water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate as a clear oil.

Characterization of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate

A rigorous characterization is essential to confirm the identity and purity of the synthesized monomer. A combination of spectroscopic techniques provides a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural assignment of the target molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

-

Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz):

-

Vinyl Protons: Two distinct signals corresponding to the terminal vinyl protons of the methacrylate group are expected around δ 6.1 and 5.6 ppm.

-

Lactone Ring Protons: Methylene protons adjacent to the ester oxygen (-O-CH₂-) are expected in the range of δ 4.3-4.5 ppm. The other two methylene protons of the lactone ring will appear as complex multiplets between δ 1.9 and 2.7 ppm.

-

Methyl Protons: A singlet for the methyl group on the lactone ring (-C(CH₃)-) is anticipated around δ 1.5 ppm. The methyl group on the methacrylate moiety (-C(CH₃)=CH₂) will appear as a singlet around δ 1.9 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule.

-

Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz): [4]

-

Carbonyl Carbons: Two carbonyl signals are expected at the low-field end of the spectrum: the lactone carbonyl (C=O) around δ 171 ppm and the methacrylate ester carbonyl (C=O) around δ 166 ppm.

-

Vinyl Carbons: The quaternary carbon of the double bond will appear around δ 136 ppm, and the terminal methylene carbon (=CH₂) will be around δ 126 ppm.

-

Lactone Ring Carbons: The quaternary carbon bearing the methyl and ester groups (-C(CH₃)(O-)) is expected around δ 83 ppm. The methylene carbon adjacent to the ring oxygen (-O-CH₂-) should appear around δ 60 ppm. The other two methylene carbons of the lactone ring are expected in the range of δ 30-40 ppm.

-

Methyl Carbons: The methyl carbon of the lactone ring will be around δ 25 ppm, and the methacrylate methyl carbon will be around δ 18 ppm.

-

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Methacrylate C=O | - | ~166 |

| Lactone C=O | - | ~171 |

| Methacrylate C=CH₂ | - | ~136 |

| Methacrylate C=CH₂ | ~6.1, ~5.6 | ~126 |

| Lactone C-CH₃ | - | ~83 |

| Lactone O-CH₂ | ~4.3 - 4.5 | ~60 |

| Lactone Ring CH₂'s | ~1.9 - 2.7 | ~30 - 40 |

| Lactone C-CH₃ | ~1.5 | ~25 |

| Methacrylate C-CH₃ | ~1.9 | ~18 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected FTIR Absorptions:

-

C=O Stretching: Two strong absorption bands are expected for the carbonyl groups. The lactone carbonyl stretch typically appears at a higher wavenumber (around 1735 cm⁻¹) due to ring strain, while the methacrylate ester carbonyl will be observed around 1720 cm⁻¹.[5]

-

C=C Stretching: A peak of medium intensity around 1636 cm⁻¹ is characteristic of the carbon-carbon double bond in the methacrylate group.[6]

-

C-O Stretching: Strong C-O stretching bands for the ester and lactone functionalities will be present in the fingerprint region, typically between 1150 and 1300 cm⁻¹.[5]

-

C-H Stretching: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

-

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak corresponding to the exact mass of C₁₀H₁₄O₄ (198.0892 g/mol ) should be observable, although it may be of low intensity.

-

Key Fragmentation Peaks: Common fragmentation patterns for methacrylates include the loss of the methoxy group or cleavage at the ester linkage. For this molecule, fragmentation of the lactone ring is also expected. A prominent peak at m/z 69 corresponding to the methacryloyl cation ([CH₂=C(CH₃)CO]⁺) would be a strong indicator of the methacrylate moiety.

-

Conclusion

(4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate is a monomer of significant interest due to its renewable component and its versatile chemical functionality. The synthetic protocol detailed in this guide, based on the esterification of mevalonic lactone, is a reliable method for producing this compound with high purity. The subsequent characterization using a suite of spectroscopic techniques—NMR, FTIR, and Mass Spectrometry—provides a self-validating system to ensure the structural integrity of the synthesized monomer. This guide serves as a foundational resource for researchers and scientists in the fields of polymer chemistry and materials science, enabling them to explore the full potential of this promising bio-based building block in the development of next-generation materials.

References

-

On the photopolymerization of mevalonic lactone methacrylate: exposing the potential of an overlooked monomer. Polymer Chemistry. [Link]

- Supporting Information for an unspecified article, providing representative NMR and MS characterization data for various organic compounds. Source Not Specified.

-

Solution and precipitation based radical polymerization of renewable vinyl lactones in renewable solvents. RSC Advances. [Link]

-

Valorization of Lactate Esters and Amides into Value-Added Biobased (Meth)acrylic Polymers. Biomacromolecules. [Link]

- Method for preparing 4-hydroxy-4-methyl-2-pentanone.

-

Preparation of 4-hydroxy-4-methyl-2-pentanone. PrepChem.com. [Link]

- Process for the synthesis of mevalonic acid and its lactone and derivatives thereof.

-

Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. PLOS ONE. [Link]

- Process for the preparation of esters of (meth)acrylic acid.

-

Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online. [Link]

-

Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. ResearchGate. [Link]

-

Can anyone advise me on the reaction conditions of methacrylol chloride with alcohol?. ResearchGate. [Link]

- New process for preparing (meth)acryloyl chloride.

-

13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Esterification and amidation of polymeric acyl chlorides. A new route to polymethacrylates and polymethacrylamides with a variety of different side groups. ResearchGate. [Link]

-

FTIR Spectrum of 2-methyl-4-oxo-N-[(1Z)-1(sulfooxy) prop-2-ene-1-ylidene] pentan-2-aminium. ResearchGate. [Link]

-

4-Penten-2-one, 4-methyl-. NIST WebBook. [Link]

Sources

- 1. On the photopolymerization of mevalonic lactone methacrylate: exposing the potential of an overlooked monomer - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01497H [pubs.rsc.org]

- 2. Solution and precipitation based radical polymerization of renewable vinyl lactones in renewable solvents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02151K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. calpaclab.com [calpaclab.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

Physical and chemical properties of novel oxo-lactone methacrylate monomers.

An In-Depth Technical Guide to the Physical and Chemical Properties of Novel Oxo-Lactone Methacrylate Monomers

For Researchers, Scientists, and Drug Development Professionals

Functional polymers are at the forefront of materials science, with applications spanning from advanced drug delivery systems to responsive biomaterials.[1][2] Within this expansive field, novel monomers serve as the fundamental building blocks for creating polymers with tailored properties. Oxo-lactone methacrylate monomers, a unique class of compounds featuring both a lactone ring and a polymerizable methacrylate group, have garnered significant interest. The presence of the lactone moiety offers a versatile handle for post-polymerization modification, enabling the transformation of polymer properties, such as transitioning from a hydrophobic to a hydrophilic nature.[2] This guide provides a comprehensive overview of the synthesis, characterization, and properties of these promising monomers, with a particular focus on mevalonic lactone methacrylate as a representative example.

Synthesis and Structural Characterization

The synthesis of oxo-lactone methacrylate monomers typically involves the esterification of a hydroxyl-functionalized lactone with methacryloyl chloride or a similar methacrylic acid derivative.[2] A prime example is the synthesis of mevalonic lactone methacrylate (MVLMA), derived from mevalonic lactone.[2]

General Synthesis Pathway

The reaction is generally carried out in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. The choice of solvent is critical to ensure the solubility of both reactants and to facilitate the reaction.

Caption: Generalized synthesis of an oxo-lactone methacrylate monomer.

Spectroscopic Characterization

Confirmation of the monomer's structure is paramount and is typically achieved through a combination of spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands confirm the presence of essential functional groups. For instance, the FTIR spectrum of an oxo-lactone methacrylate would exhibit characteristic peaks for the C=O stretch of the ester and lactone, and the C=C stretch of the methacrylate group.[3][4] The disappearance of the broad O-H stretch from the parent hydroxyl-lactone is a key indicator of a successful reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information.[3][5] In the ¹H NMR spectrum, characteristic peaks for the vinyl protons of the methacrylate group and the protons on the lactone ring will be present. The integration of these peaks can confirm the purity of the synthesized monomer.

Physical Properties

The physical properties of oxo-lactone methacrylate monomers are crucial for their storage, handling, and polymerization.

Thermal Properties

Thermal analysis, primarily through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides insights into the thermal stability and transitions of both the monomer and the resulting polymer.[6][7][8]

For example, the polymer derived from mevalonic lactone methacrylate (PMevL) exhibits a relatively high glass transition temperature (Tg) of 154 °C.[2] TGA analysis of PMevL shows a two-step degradation profile, with the initial decomposition attributed to the lactone ring.[2]

| Property | Value | Technique | Reference |

| PMevL Tg | 154 °C | DSC | [2] |

| PMevL Degradation | Two-step | TGA | [2] |

Chemical Properties and Polymerization

The dual functionality of oxo-lactone methacrylate monomers dictates their chemical reactivity, with the methacrylate group enabling polymerization and the lactone ring allowing for post-polymerization modification.

Polymerization Behavior

Oxo-lactone methacrylate monomers can be polymerized via various radical polymerization techniques.[2]

-

Free Radical Polymerization: Conventional free radical polymerization, often initiated by thermal initiators like azobisisobutyronitrile (AIBN) or photoinitiators, is a straightforward method to produce polymers from these monomers.[2][9]

-

Controlled Radical Polymerization: For applications requiring well-defined polymer architectures, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are employed.[1][2][10] RAFT polymerization allows for precise control over molecular weight and dispersity, and enables the synthesis of block copolymers.[2]

Caption: Workflow for the polymerization of oxo-lactone methacrylate monomers.

Post-Polymerization Modification

A key feature of polymers derived from oxo-lactone methacrylates is the susceptibility of the pendant lactone rings to nucleophilic attack.[2] This allows for facile post-polymerization modification. For instance, the hydrophobic polymer of mevalonic lactone methacrylate can be rapidly converted into a hydrophilic analogue through a nucleophilic ring-opening reaction with hydrazine.[2] This chemical versatility opens up possibilities for creating materials with tunable and responsive properties.

Experimental Protocols

Protocol for Polymer Synthesis via Free Radical Polymerization

-

Reactant Preparation: Dissolve the oxo-lactone methacrylate monomer and a radical initiator (e.g., AIBN, 1 mol% relative to the monomer) in a suitable solvent (e.g., 1,4-dioxane) in a Schlenk flask.

-

Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for a specified duration (e.g., 24 hours).

-

Purification: After cooling, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol).

-

Isolation: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Protocol for Thermal Characterization (DSC and TGA)

Caption: Workflow for the thermal characterization of polymers.

-

Sample Preparation: Accurately weigh a small amount of the dried polymer (typically 5-10 mg) into an aluminum DSC pan or a ceramic TGA crucible.

-

DSC Analysis:

-

Place the sealed pan into the DSC instrument.

-

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a specified temperature range.

-

Cool the sample and then perform a second heating scan to determine the glass transition temperature (Tg).

-

-

TGA Analysis:

-

Place the crucible into the TGA instrument.

-

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) up to a high temperature (e.g., 600 °C).

-

Record the mass loss as a function of temperature to determine the thermal stability and degradation profile.[7]

-

Conclusion

Novel oxo-lactone methacrylate monomers represent a versatile class of building blocks for the synthesis of advanced functional polymers. Their straightforward synthesis, polymerizability via both conventional and controlled radical techniques, and the potential for post-polymerization modification of the pendant lactone ring make them highly attractive for a range of applications, including the development of responsive materials and drug delivery systems. The ability to precisely tune their physical and chemical properties through judicious monomer design and polymerization techniques underscores their importance in the ongoing quest for innovative polymeric materials.

References

- A Comparative Guide to Controlled Polymerization Methods for Functional Methacryl

- Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - NIH.

- Direct polymerization of functional monomers - M

- Making the best of it: nitroxide-mediated polymerization of methacrylates via the copolymerization approach with functional styrenics - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01458F.

- On the photopolymerization of mevalonic lactone methacrylate: exposing the potential of an overlooked monomer - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01497H.

- Recent Developments in Lactone Monomers and Polymer Synthesis and Applic

- Controlled/“Living” Atom Transfer Radical Polymerization of Methyl Methacrylate Using Various Initiation Systems | Macromolecules - ACS Public

- Research Article SYNTHESIS, SPECTROSCOPIC AND THERMAL CHARACTERIZATION OF NEW OXO METHACRYLATE-CONTAINING POLYMERS Nevin ÇANKAYA*1 - DergiPark.

- (PDF)

- Synthesis and Characterization of Novel Methacryl

- Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacryl

- (PDF)

- Thermochemical Studies of Some Acrylate and Methacrylate Polymerizations in Emulsion Systems - ResearchG

- Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacryl

- On the photopolymerization of mevalonic lactone methacrylate: exposing the potential of an overlooked monomer - Polymer Chemistry (RSC Publishing).

- Photoinduced Polymerization of Eugenol-Derived Methacryl

- (PDF) Synthesis and homopolymerization kinetics of 7-(methacroyloxy)

- Chemical structure–property relationships of photocurable monomers/macromers - Tampere University Research Portal.

- Table 2 .

- Evaluation of methylene lactone monomers in dental resins - PubMed.

- Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxid

- Accurate Determination of Reactivity Ratios for Copolymerization Reactions with Reversible Propag

- 04.18 TGA Thermal Analysis of Polymers - YouTube.

- Synthesis of Narrow Molecular Weight Distribution Norbornene-Lactone Functionalized Polymers by Nitroxide-Mediated Polymeriz

- Thermal Characteriz

- Synthesis and monomer reactivity ratios of methyl methacrylate and 2‐vinyl‐4,4′‐dimethylazlactone copolymers - ResearchG

- FTIR and ¹H NMR spectra of mono-acrylated isosorbide. (A)

- The use of specialty acrylate and methacrylate monomers in emulsion polymeriz

- ATR-FTIR spectra of the new obtained monomer - ResearchG

- Chemical structure of hydrophilic (meth)acrylate monomers examined for the synthesis of PLA-based ABPs.

- (PDF)

- Spectroscopic and Thermal Investigations on Methyl Methacrylate – co – Methacrylic Acid Copolymer - ResearchG

- Characterization of Metal-Supported Poly(methyl Methacrylate) Microstructures by FTIR Imaging Spectroscopy - PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. On the photopolymerization of mevalonic lactone methacrylate: exposing the potential of an overlooked monomer - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01497H [pubs.rsc.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. nexus-analytics.com.my [nexus-analytics.com.my]

- 9. researchgate.net [researchgate.net]

- 10. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mevalonic Lactone Methacrylate (CAS Number: 177080-66-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Mevalonic Lactone Methacrylate (MVLMA), a functional monomer with growing importance in advanced materials science, particularly in the formulation of photoresists for microlithography. This document delves into its chemical properties, synthesis, polymerization behavior, and key applications, offering field-proven insights and detailed experimental protocols.

Introduction: Unveiling a Versatile Lactone-Containing Monomer

Mevalonic Lactone Methacrylate (MVLMA), identified by CAS number 177080-66-9, is a unique methacrylate monomer featuring a pendant mevalonic lactone ring. This structure imparts a combination of desirable properties, including high thermal stability and the ability to undergo radical polymerization. The lactone moiety enhances the polarity and adhesion characteristics of the resulting polymers, making it a valuable component in specialized polymer synthesis.[1][2]

Initially overlooked, recent research has highlighted the potential of MVLMA in creating functional polymers with responsive surfaces.[3] Its primary application lies in the field of microelectronics as a key component in chemically amplified photoresists, particularly for Argon Fluoride (ArF) excimer laser lithography at a wavelength of 193 nm.[2][4] The incorporation of the lactone structure into the polymer backbone improves properties such as etch resistance and solubility in aqueous developers after exposure.[5]

Physicochemical Properties

MVLMA is a colorless to light yellow or light orange clear liquid under standard conditions.[6] It is typically supplied with a stabilizer, such as Monomethyl ether hydroquinone (MEHQ), to prevent premature polymerization during storage.[7] For long-term stability, it is recommended to store the monomer under frozen conditions (<0°C) and away from heat and light.[6]

| Property | Value | References |

| CAS Number | 177080-66-9 | [6] |

| IUPAC Name | 4-methyl-2-oxooxan-4-yl 2-methylprop-2-enoate | [8] |

| Molecular Formula | C₁₀H₁₄O₄ | [8] |

| Molecular Weight | 198.22 g/mol | [7] |

| Appearance | Colorless to light yellow/orange clear liquid | [6] |

| Boiling Point | 310.2 ± 35.0 °C (Predicted) | [8] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [8] |

| Refractive Index | 1.4710 - 1.4750 | [8] |

| Storage Temperature | Frozen (<0°C) | [6] |

Synthesis of Mevalonic Lactone Methacrylate

The synthesis of MVLMA involves the esterification of Mevalonic Lactone (MVL) with methacryloyl chloride.[9] This reaction is a standard method for producing methacrylate esters from alcohols (in this case, the hydroxyl group on the lactone).

Conceptual Synthesis Workflow

Caption: Synthesis of MVLMA from Mevalonic Lactone and Methacryloyl Chloride.

Detailed Laboratory Synthesis Protocol

This protocol is a generalized procedure based on standard esterification methods and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment.

Materials:

-

Mevalonic Lactone (MVL)

-

Methacryloyl chloride

-

Triethylamine (or another suitable tertiary amine base)

-

Anhydrous dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Inhibitor (e.g., MEHQ)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Mevalonic Lactone in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

-

Addition of Base: Add triethylamine to the stirred solution.

-

Addition of Acyl Chloride: Add methacryloyl chloride dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Stabilization and Storage: Add a small amount of an inhibitor like MEHQ to the purified product and store it in a freezer.

Polymerization and Mechanism of Action

MVLMA readily undergoes free-radical polymerization, initiated by UV light or thermal initiators, to form poly(mevalonic lactone methacrylate) (PMevL).[10]

Photopolymerization Mechanism

The photopolymerization of MVLMA follows a typical free-radical mechanism involving initiation, propagation, and termination steps.

Caption: Free-radical photopolymerization of Mevalonic Lactone Methacrylate.

Experimental Protocol for Free Radical Photopolymerization

Adapted from Esen et al., Polymer Chemistry, 2022.[9]

Materials:

-

Mevalonic Lactone Methacrylate (MVLMA)

-

Toluene

-

2,4,6-Trimethylbenzoyl diphenylphosphine oxide (TPO) as a photoinitiator

-

Nitrogen gas

-

30 W UV light source

Procedure:

-

Preparation: In a round-bottom flask, dissolve 0.5 g (2.5 mmol) of MVLMA in 2 ml of toluene.

-

Initiator Addition: Add 2 mg (0.0057 mmol) of TPO to the mixture.

-

Inert Atmosphere: Cap the flask and purge with nitrogen for 15 minutes to remove oxygen, which can inhibit radical polymerization.

-

UV Exposure: Place the flask in front of a 30 W UV light source (at a distance of approximately 60 cm) with continuous stirring at room temperature for 16 hours.

-

Observation: Turbidity, indicating polymer precipitation, should be observed within a few minutes of starting the UV exposure.

-

Isolation: The resulting polymer (PMevL) can be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.

Role in Chemically Amplified Photoresists

In the context of advanced photolithography, MVLMA is used as a comonomer in the synthesis of polymers for chemically amplified photoresists.[11][12] These resists are crucial for patterning fine features in the manufacturing of integrated circuits.

The fundamental mechanism of a positive-tone chemically amplified resist containing a lactone-functionalized polymer is as follows:

-

Exposure: The photoresist film, containing the polymer, a photoacid generator (PAG), and a solvent, is exposed to deep UV light (e.g., 193 nm from an ArF laser) through a photomask. The exposed regions of the PAG decompose and generate a strong acid.

-

Post-Exposure Bake (PEB): The wafer is heated, which provides the energy for the acid to diffuse and catalyze a deprotection reaction on the acid-labile groups of the polymer. In the case of polymers containing MVLMA, the lactone group itself is generally stable to acidolysis, but it enhances the polarity and adhesion of the polymer. The acid acts on other specifically designed acid-labile groups within the polymer.

-

Solubility Switch: The deprotection reaction changes the chemical nature of the polymer in the exposed areas, making it soluble in an aqueous alkaline developer. The lactone groups contribute to the overall polarity of the polymer, which influences the dissolution characteristics.

-

Development: The wafer is rinsed with a developer solution, which removes the exposed portions of the photoresist, leaving a positive-tone pattern.

Sources

- 1. EP1892255A1 - Acrylic acid polymer and method for producing same - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. On the photopolymerization of mevalonic lactone methacrylate: exposing the potential of an overlooked monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. C.L. Henderson Group - Introduction to Chemically Amplified Photoresists [sites.google.com]

- 6. Mevalonic Lactone Methacrylate | 177080-66-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Mevalonic Lactone Methacrylate | 177080-66-9 | TCI AMERICA [tcichemicals.com]

- 8. Mevalonic Lactone Methacrylate (stabilized with MEHQ) | 177080-66-9 [chemicalbook.com]

- 9. On the photopolymerization of mevalonic lactone methacrylate: exposing the potential of an overlooked monomer - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01497H [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. US8088548B2 - Bottom antireflective coating compositions - Google Patents [patents.google.com]

- 12. US20060088788A1 - Composition for coating over a photoresist pattern - Google Patents [patents.google.com]

An In-depth Technical Guide to the Purity Analysis of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate

<

Abstract

This technical guide provides a comprehensive framework for the purity analysis of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate, a specialty monomer combining methacrylate and lactone functionalities. The quality and purity of this monomer are paramount, as even trace impurities can profoundly impact polymerization kinetics, polymer properties, and the performance of the final material. This document details a multi-faceted analytical strategy, moving beyond simple protocols to explain the scientific rationale behind each methodological choice. We will explore a suite of orthogonal analytical techniques—including chromatography, spectroscopy, and titration—to build a complete and reliable impurity profile. This guide is intended for researchers, quality control analysts, and drug development professionals who require a robust, scientifically-grounded approach to purity determination.

Introduction: The Criticality of Monomer Purity

(4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate, a delta-lactone methacrylate monomer, is a unique building block for advanced polymers. Its structure incorporates a reactive methacrylate group, susceptible to free-radical polymerization, and a lactone ring, which can be opened to introduce hydrophilicity or other functionalities. This dual nature makes it valuable in applications ranging from specialty coatings and adhesives to biomedical materials.

However, the utility of this monomer is directly contingent on its purity. Impurities can act as unintended initiators, inhibitors, or chain transfer agents, leading to inconsistent polymer molecular weight, poor mechanical properties, and batch-to-batch variability. Therefore, a rigorous and comprehensive analytical approach is not merely a quality control checkbox but a fundamental requirement for reproducible and reliable material synthesis.

Impurity Profiling: Understanding the Enemy

A robust analytical strategy begins with understanding the potential impurities. These can arise from the synthesis process, degradation, or improper storage.

Likely Impurity Classes:

-

Starting Materials & Reagents: Unreacted methacrylic acid and the parent lactone alcohol are common impurities.[1][2][3] Residual catalysts or acids from the esterification process may also be present.

-

By-products: Side reactions during synthesis can lead to the formation of isomers or oligomeric species.

-

Solvents: Residual solvents from synthesis or purification steps.

-

Degradation Products: The ester linkage is susceptible to hydrolysis, which can regenerate methacrylic acid and the parent lactone, particularly in the presence of moisture.[4] The lactone ring itself can also be hydrolyzed to the corresponding hydroxy acid.[5][6]

-

Inhibitors: To prevent premature polymerization during storage, inhibitors such as Monomethyl Ether of Hydroquinone (MEHQ) or Butylated Hydroxytoluene (BHT) are typically added in parts-per-million (ppm) concentrations.[7][8][9] The concentration of these inhibitors must be carefully monitored.

-

Polymers/Oligomers: Spontaneous polymerization can occur during storage, especially if inhibitor levels are depleted or if the monomer is exposed to heat or UV light.

A Multi-Modal Analytical Workflow

No single technique can provide a complete picture of purity. A self-validating system relies on the integration of orthogonal methods, where each technique provides a different and complementary piece of the puzzle.

Caption: A comprehensive workflow for monomer purity analysis.

Quantitative NMR (qNMR): The Primary Standard

Quantitative Nuclear Magnetic Resonance (qNMR) is an exceptionally powerful tool because the signal area is directly proportional to the number of nuclei, making it a primary analytical method that often does not require a specific reference standard of the analyte itself.[10][11]

Why qNMR?

-

Simultaneous Identification and Quantification: Provides structural confirmation while simultaneously quantifying the main component and any NMR-active impurities.[12]

-

High Accuracy and Precision: When performed correctly, qNMR is a highly accurate method for determining purity by mass.[13]

-

Orthogonal to Chromatography: It quantifies based on a different physical principle than chromatography, providing a crucial cross-validation of results.[14]

Experimental Protocol: ¹H qNMR

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the monomer and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) of known purity into a vial. The standard should have sharp, well-resolved peaks that do not overlap with the analyte signals.

-

Solvent: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Complete dissolution is critical.[11]

-

Acquisition Parameters (Critical for Quantification):

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the standard. A value of 30-60 seconds is often sufficient. This ensures complete relaxation of all protons for accurate integration.

-

Pulse Angle: Use a 90° pulse to maximize signal.

-

Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>250:1 for quantitative peaks).

-

-

Processing: Apply minimal zero-filling and appropriate phasing. Perform a baseline correction.

-

Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:

P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral of the signal

-

N = Number of protons for the integrated signal

-

MW = Molecular Weight

-

m = mass

-

P = Purity of the standard

-

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatiles

HPLC is indispensable for separating and quantifying non-volatile impurities, such as the inhibitor, unreacted starting materials, and oligomers.[15][16]

Why HPLC?

-

High Resolution: Capable of separating structurally similar compounds.

-

Sensitivity: UV detectors provide excellent sensitivity for chromophoric compounds like MEHQ and the methacrylate monomer.

-

Versatility: A range of column chemistries and mobile phases can be employed to target different types of impurities.[17][18]

Experimental Protocol: Reversed-Phase HPLC for Assay and Inhibitor Content

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[19]

-

Mobile Phase: A gradient elution is often necessary to separate the polar methacrylic acid from the less polar monomer and inhibitor.

-

Solvent A: Water with 0.1% Formic or Acetic Acid (to ensure good peak shape for acidic analytes).

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient Program: A typical gradient might run from 10% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at two wavelengths: ~210 nm for the methacrylate and ~290 nm for phenolic inhibitors like MEHQ.

-

Quantification: Use an external standard method with a multi-level calibration curve for both the main component (for assay) and the inhibitor.

| Parameter | Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar to non-polar compounds.[19] |

| Mobile Phase | Water/Acetonitrile with 0.1% Acid | Acid suppresses ionization of methacrylic acid for better peak shape. Acetonitrile is a common strong solvent for reversed-phase. |

| Detection | UV at 210 nm & 290 nm | 210 nm is suitable for the methacrylate C=C-C=O chromophore. Phenolic inhibitors like MEHQ have a strong absorbance around 290 nm. |

| Quantification | External Standard Calibration | Provides the most accurate quantification for known impurities and assay value. |

Gas Chromatography (GC): Targeting Volatiles

GC is the premier technique for analyzing volatile and semi-volatile compounds, making it ideal for quantifying residual solvents and more volatile starting materials.[20][21]

Why GC?

-

High Efficiency: Capillary GC columns provide excellent separation efficiency for complex mixtures of volatile compounds.

-

Sensitive Detection: Flame Ionization Detection (FID) is a robust, universal detector for organic compounds, while Mass Spectrometry (MS) provides definitive identification.[22]

-

Standardized Methods: Many standard methods exist for the analysis of residual monomers and solvents in polymers and related materials.[23][24][25]

Experimental Protocol: GC-FID for Residual Solvents

-

Instrumentation: Gas chromatograph with an FID detector. A headspace autosampler is often preferred for solvent analysis to avoid injecting the non-volatile monomer.

-

Column: A mid-polarity column (e.g., DB-624 or equivalent, 30 m x 0.25 mm x 1.4 µm) is a good starting point for general solvent screening.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 40°C) to separate highly volatile solvents, then ramp to a higher temperature (e.g., 240°C) to elute less volatile components.

-

Injector/Detector Temp: Typically 250°C.

-

Quantification: External or internal standard calibration using a certified solvent mix.

Caption: Matching analytical techniques to impurity types.

Specific Assays: Water and Acidity

Karl Fischer Titration (Water Content): Water is a critical impurity that can promote hydrolysis of the ester and lactone functionalities. Karl Fischer titration is the gold standard for water determination, offering high accuracy and precision.[26][27] It is specific to water, unlike loss-on-drying methods which measure any volatile component.[26] Both volumetric (for >0.1% water) and coulometric (for ppm levels) methods are available.[28][29]

Acid-Base Titration (Acidity): This classic technique provides a quick and reliable measure of the total acid content, which is typically dominated by residual methacrylic acid.

Protocol: Acidity Titration

-

Dissolve a precisely weighed amount of the monomer (e.g., 1-2 g) in a suitable neutralized solvent (e.g., a mixture of methanol and water).

-

Add a few drops of a colorimetric indicator (e.g., phenolphthalein).

-

Titrate with a standardized solution of 0.1 M sodium hydroxide (NaOH) until the endpoint is reached (a persistent faint pink color).

-

The acid content, expressed as % methacrylic acid, can be calculated from the volume of titrant used.

Data Integration and Purity Assignment

The final purity value is not determined by a single measurement but is a composite result derived from orthogonal techniques. The most common way to express purity is through a "mass balance" or "100% minus" approach.

Purity Calculation:

Purity (%) = 100% - (% Water) - (% Residual Solvents) - (% Non-Volatile Impurities) - (% Acidity)

| Technique | Analyte Measured | Typical Concentration |

| qNMR | Assay of main component | 98.0 - 99.9% |

| HPLC | Inhibitor (MEHQ) | 50 - 500 ppm |

| GC | Residual Solvents | < 0.5% |

| Karl Fischer | Water | < 0.1% |

| Titration | Acidity (as Methacrylic Acid) | < 0.1% |

The assay value obtained by qNMR or a calibrated HPLC method should correlate well with the purity calculated by mass balance. Significant discrepancies between these values may indicate the presence of undetected impurities, warranting further investigation by techniques like LC-MS or GC-MS for structural elucidation.

Conclusion

The purity analysis of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate demands a scientifically rigorous, multi-technique approach. By integrating the absolute quantification of qNMR, the high-resolution separation of HPLC and GC, and the specific assays of Karl Fischer and acid titration, a self-validating and comprehensive impurity profile can be established. This detailed characterization is the foundation for ensuring batch-to-batch consistency, predictable polymerization behavior, and the ultimate success of the high-performance materials derived from this versatile monomer.

References

-

ASTM International. (2012). D3125-06(2012): Standard Test Method for Monomethyl Ether of Hydroquinone in Colorless Monomeric Acrylate Esters and Acrylic Acid. ASTM International. [Link]

-

ASTM International. (2021). D3125: Standard Test Method for Monomethyl Ether of Hydroquinone in Colorless Monomeric Acrylate Esters and Acrylic Acid (Withdrawn 2021). ASTM International. [Link]

-

GlobalSpec. ASTM D3125-06: Standard Test Method for Monomethyl Ether of Hydroquinone in Colorless Monomeric Acrylate Esters and Acrylic Acid. [Link]

-

Hanuš, J., Ryska, M., & Květina, J. (1994). High performance liquid chromatographic determination of methacrylate in blood serum. Biomedical Chromatography, 8(1), 42-44. [Link]

-

IHS Markit. ASTM D3125-06: Standard Test Method for Monomethyl Ether of Hydroquinone in Colorless Monomeric Acrylate Esters and Acrylic Acid. [Link]

-

Wang, J., Liu, H., & Liu, Z. (2012). [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction]. Se pu = Chinese journal of chromatography, 30(1), 21-26. [Link]

-

Fleischer, H., Vorberg, E., Warkentin, M., & Thurow, K. (2014). Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials. American Laboratory. [Link]

-

IHS Markit. ASTM D3125-97(2001): Standard Test Method for Monomethyl Ether of Hydroquinone in Colorless Monomeric Acrylate Esters and Acrylic Acid. [Link]

-

Zhang, Y., Wu, Y., Jing, P., & Ren, C. (2021). Determination of Acrylic Resin Monomers in Food Packaging Paper by Gas Chromatography–Tandem Mass Spectrometry (GC-MS/MS) with Formic Acid as a Protective Agent. Food Additives & Contaminants: Part A, 38(10), 1779-1789. [Link]

-

SIELC Technologies. Separation of Methyl methacrylate on Newcrom R1 HPLC column. [Link]

-

Wikipedia. Polymerisation inhibitor. [Link]

-

Zamboni, A., et al. (2001). High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells. Analytical Biochemistry, 297(1), 15-24. [Link]

-

Zhang, Y., et al. (2021). Determination of Acrylic Resin Monomers in Food Packaging Paper by Gas Chromatography – Tandem Mass Spectrometry (GC-MS/MS) with Formic Acid as a Protective Agent. ResearchGate. [Link]

-

Regis Technologies, Inc. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]

-

Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry: MRC, 51(2), 76–81. [Link]

-

Al-Samarrai, S. K., & Al-Anbakey, M. I. (2014). Using of HPLC Analysis for Evaluation of Residual Monomer Content in Denture Base Material and Their Effect on Mechanical Properties. Journal of Baghdad College of Dentistry, 26(1), 129-134. [Link]

-

Al-Samarrai, S. K. (2012). The effect of inhibitor and initiator concentration on degree of conversion, flexural strength and polymerization shrinkage stress of resin-matrix composite. The University of Iowa. [Link]

-

Nichele, A. C. M., & dos Santos, J. H. Z. (2022). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. Brazilian Journal of Analytical Chemistry, 10(39), 100-112. [Link]

-

Li, H., et al. (2023). Simultaneous Determination of 17 Residual Monomers in Adhesives by Gas Chromatography–Mass Spectrometry. LCGC International. [Link]

-

Reddit. (2021). Purity analysis with qNMR vs IR. [Link]

-

Wikipedia. Karl Fischer titration. [Link]

-

ioMosaic Corporation. (2020). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. [Link]

-

Mestrelab Research. (2012). What is qNMR and why is it important?. [Link]

-

ResearchGate. Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. [Link]

-

Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

-

Pharmaffiliates. Methacrylic Acid-impurities. [Link]

-

Scharlab. Karl Fischer water content titration. [Link]

-

Al-Sabagh, A. M., et al. (2022). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(2), 434. [Link]

-

The Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]

-

Pearson. Lactones, Lactams and Cyclization Reactions. [Link]

-

Mettler Toledo. Karl Fischer Titration Guide to Water Determination. [Link]

-

Du, H., et al. (2010). Determination of Residual Monomers in Synthesized Acrylic PSAs by Gas Chromatography. Journal of Adhesion Science and Technology, 24(13-14), 2243-2253. [Link]

-

Waters Corporation. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. [Link]

-

Veeprho. Methacrylic Acid Impurities and Related Compound. [Link]

-

PubChem. Methacrylic Acid. [Link]

-

USP. NF Monographs: Methacrylic Acid Copolymer. [Link]

-

Wikipedia. Lactone. [Link]

-

Pharmaffiliates. methacrylic acid - USP standards. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Lactone - Wikipedia [en.wikipedia.org]

- 5. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]

- 8. fluoryx.com [fluoryx.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. youtube.com [youtube.com]

- 11. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]

- 12. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]

- 16. jps.usm.my [jps.usm.my]

- 17. High performance liquid chromatographic determination of methacrylate in blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Separation of Methyl methacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. americanlaboratory.com [americanlaboratory.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. brjac.com.br [brjac.com.br]

- 22. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. tandfonline.com [tandfonline.com]

- 26. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 27. mt.com [mt.com]

- 28. Karl Fischer water content titration - Scharlab [scharlab.com]

- 29. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

A Technical Guide to Polymers from Lactone-Containing Methacrylates: Synthesis, Properties, and Drug Delivery Applications

Foreword

The convergence of polymer chemistry and pharmaceutical sciences has catalyzed the development of sophisticated drug delivery systems that offer precise control over therapeutic release, enhancing efficacy while minimizing side effects. Within this dynamic field, polymers derived from lactone-containing methacrylates have emerged as a particularly promising class of biomaterials. These polymers uniquely blend the biocompatibility and biodegradability inherent to polyesters, derived from lactones, with the tunable properties and versatile polymerization chemistry of methacrylates. This dual nature allows for the creation of materials with tailored degradation rates, mechanical strengths, and stimuli-responsive behaviors, making them ideal candidates for a new generation of smart drug delivery vehicles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of these advanced polymers.

The Monomer: Bridging Biodegradability and Functionality

The foundational element of these polymer systems is the monomer itself, which incorporates both a lactone ring and a polymerizable methacrylate group. The lactone moiety, typically ε-caprolactone or lactide, provides a site for hydrolytic or enzymatic degradation, leading to biocompatible byproducts.[1] The methacrylate group, on the other hand, offers a versatile handle for a variety of controlled polymerization techniques.

A common strategy for synthesizing these monomers involves the ring-opening polymerization of a lactone initiated by a hydroxyl-functional methacrylate, such as 2-hydroxyethyl methacrylate (HEMA).[2] This reaction can be catalyzed by stannous octoate (Sn(Oct)₂), a widely used catalyst in the synthesis of polyesters for biomedical applications.[3] The number of lactone units added to the methacrylate can be controlled by the initial molar ratio of lactone to HEMA, allowing for the synthesis of monomers with varying lengths of the polyester chain.[2]

dot

Caption: Controlled polymerization of lactone-containing methacrylates.

Physicochemical Properties and Their Impact on Drug Delivery

The properties of polymers derived from lactone-containing methacrylates are a direct consequence of their unique chemical structure. By tuning the monomer design and polymer architecture, a wide range of material properties can be achieved.

Biodegradability

The presence of ester linkages from the lactone units imparts biodegradability to the polymer. [1]The degradation rate can be controlled by the type of lactone (e.g., polylactide degrades slower than polycaprolactone), the length of the polyester side chains, and the overall hydrophobicity of the polymer. [1]This tunable degradation is highly desirable for controlled drug release, as the drug can be released as the polymer matrix erodes.

Biocompatibility

The degradation products of these polymers are typically non-toxic, naturally occurring molecules such as lactic acid and caproic acid, which are readily metabolized by the body. [4]This inherent biocompatibility is a critical requirement for any material intended for in vivo applications.

Stimuli-Responsiveness

A key advantage of incorporating methacrylate functionalities is the ability to introduce stimuli-responsive behavior. By copolymerizing lactone-containing methacrylates with other functional monomers, polymers that respond to changes in pH or temperature can be synthesized. [5]

-

pH-Responsiveness: Incorporating monomers with ionizable groups, such as acrylic acid, can render the polymer pH-sensitive. At low pH, these groups are protonated and the polymer is hydrophobic. As the pH increases, the groups deprotonate, and the polymer becomes hydrophilic, leading to swelling and drug release. This is particularly useful for targeted delivery to the slightly acidic tumor microenvironment. [6]

-

Thermo-Responsiveness: Copolymerization with monomers like N-isopropylacrylamide (NIPAAm) can impart thermo-responsive properties. [7]Below a certain temperature, known as the lower critical solution temperature (LCST), the polymer is soluble in water. Above the LCST, it undergoes a phase transition and becomes insoluble, which can be exploited for on-demand drug release triggered by localized hyperthermia. [7]

Applications in Drug Development

The tunable properties of polymers from lactone-containing methacrylates make them highly attractive for a variety of drug delivery applications.

Nanoparticles for Controlled Release

Amphiphilic block copolymers of lactone-containing methacrylates can self-assemble in aqueous solution to form core-shell nanoparticles. [8][9]The hydrophobic core, composed of the lactone-containing block, serves as a reservoir for hydrophobic drugs, while the hydrophilic shell provides stability in biological fluids. The drug is released in a sustained manner as the polymer degrades.

| Polymer System | Drug | Encapsulation Efficiency (%) | Application | Reference |

| PCL-g-PDMAEMA | Doxorubicin | ~85% | pH-Responsive Drug Delivery | [10] |

| PMMA-based hydrogel | Doxorubicin Conjugate | 54% | Oral Chemotherapy Delivery | [11] |

| Eudragit-based microspheres | Losartan Potassium | up to 94.43% | Prolonged Drug Release | [12] |

| PIPAAm-PBMA micelles | Adriamycin | Not specified | Thermo-responsive Drug Delivery | [7] |

Injectable Hydrogels

These polymers can also be formulated as injectable hydrogels for localized drug delivery. [13]The polymer solution can be injected as a liquid, which then forms a gel in situ, creating a depot from which the drug is slowly released. Thermo-responsive polymers are particularly well-suited for this application, as they can be designed to be liquid at room temperature and gel at body temperature. [13] dot

Caption: Drug delivery using nanoparticles from lactone-containing methacrylate polymers.

Experimental Protocols

Synthesis of Methacrylate-Endcapped Poly(ε-caprolactone) (PCL-MA)

This protocol describes the synthesis of a methacrylate-endcapped poly(ε-caprolactone) macromonomer, a key building block for creating biodegradable networks.

Materials:

-

Poly(ε-caprolactone) triol (Mn ≈ 540 g/mol )

-

Methacryloyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Inhibitor (e.g., hydroquinone)

Procedure:

-

Dry the poly(ε-caprolactone) triol under vacuum at 60°C for 24 hours to remove any residual water.

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve the dried poly(ε-caprolactone) triol in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add TEA to the solution as a scavenger for the HCl byproduct.

-

Slowly add a stoichiometric excess of methacryloyl chloride dissolved in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 1 hour.

-

Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

-

Filter the reaction mixture to remove the triethylammonium chloride salt.

-

Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and add a small amount of inhibitor to prevent premature polymerization.

-

Remove the solvent under reduced pressure to obtain the PCL-MA macromonomer as a viscous liquid.

-

Characterize the product using ¹H NMR to confirm the addition of methacrylate groups and GPC to determine the molecular weight and polydispersity.

Formulation of Drug-Loaded Nanoparticles via Nano-Precipitation

This protocol outlines a general procedure for preparing drug-loaded nanoparticles from amphiphilic block copolymers of lactone-containing methacrylates.

Materials:

-

Amphiphilic block copolymer (e.g., MPEG-b-PCL-MA)

-

Hydrophobic drug

-

Acetone (or other suitable organic solvent, water-miscible)

-

Deionized water

Procedure:

-

Dissolve the amphiphilic block copolymer and the hydrophobic drug in acetone to form a clear organic solution.

-

Under vigorous stirring, add the organic solution dropwise to a larger volume of deionized water.

-

The rapid diffusion of acetone into the water causes the polymer to precipitate, forming nanoparticles with the drug encapsulated in the hydrophobic core.

-

Continue stirring for several hours to allow for the complete evaporation of the organic solvent.

-

The resulting aqueous suspension of nanoparticles can be purified by dialysis or centrifugation to remove any unloaded drug and residual solvent.

-

Characterize the nanoparticles for size and size distribution (e.g., using Dynamic Light Scattering), morphology (e.g., using Transmission Electron Microscopy), drug loading content, and encapsulation efficiency.

Future Outlook

The field of polymers derived from lactone-containing methacrylates is poised for significant advancement. Future research will likely focus on the development of more sophisticated polymer architectures, such as multi-block and graft copolymers, to achieve multi-stimuli responsiveness and more precise control over drug release kinetics. Furthermore, the exploration of new lactone monomers and functional methacrylates will expand the library of available building blocks, enabling the creation of polymers with novel properties. As our understanding of the interactions between these materials and biological systems deepens, we can expect to see the translation of these promising polymers from the laboratory to clinical applications, heralding a new era of personalized and targeted drug delivery.

References

-

Sandner, B., Steurich, S., & Gopp, U. (1997). Synthesis and characterization of oligo(lactone) methacrylates. Polymer, 38(10), 2515–2522. [Link]

-

Demirelli, K., & Coskun, M. F. (2011). Synthesis and Characterization of Lactone Functional Macromonomers by End Group Deactivation and Their Use in Miktoarm Star Polymer. Materials Sciences and Applications, 2, 1469-1480. [Link]

-

Elvira, C., Fan, Y., & San Román, J. (2004). Structure and properties of methacrylate-endcapped caprolactone networks with modulated water uptake for biomedical applications. Biomaterials, 25(11), 2065-2073. [Link]

- Process for producing epsilon-caprolactone-modified hydroxyalkyl acrylate or methacrylate and coating copolymer

-

Conte, C., Canciello, A., & Miro, A. (2021). Pre-formed biodegradable zwitterionic nanoparticles as tunable excipients for the formulation of therapeutics directly at the point-of-care. Journal of Controlled Release, 338, 532-543. [Link]

-

Alam, M. S., Sari, Y. W., & Ali, M. A. (2012). Influence of Drug/Polymer Ratio on the Encapsulation Efficiency of Highly Hydrophilic Drug. International Journal of Pharmaceutical Sciences and Research, 3(10), 3844-3850. [Link]

-

Blandford, V. L., & Peppas, N. A. (2013). pH-responsive hydrogels containing PMMA nanoparticles: an analysis of controlled release of a chemotherapeutic conjugate and transport properties. Journal of Biomedical Materials Research Part A, 101(12), 3448-3457. [Link]

-

Cengiz, M., & Avcibasi, N. (2021). Injectable thermoresponsive hydrogels based on (Me)PEG–poly(menthide) amphiphilic block copolymers from bioderived lactone. Polymer Chemistry, 12(3), 383-397. [Link]

-

Zhang, R., & He, C. (2017). Biodegradable pH-responsive hydrogels for controlled dual-drug release. Journal of Materials Chemistry B, 5(40), 8076-8085. [Link]

-

Yang, H., Xu, J., Pispas, S., & Zhang, G. (2005). Hybrid Copolymerization of ε-Caprolactone and Methyl Methacrylate. Macromolecules, 38(16), 6981–6984. [Link]

-

Demirelli, K., & Coskun, M. F. (2011). Synthesis and Characterization of Lactone Functional Macromonomers by End Group Deactivation and Their Use in Miktoarm Star Polymer. Materials Sciences and Applications, 2, 1469-1480. [Link]

-

Li, Y., & He, F. (2013). Poly(ε-caprolactone)-Based Graft Copolymers: Synthesis Methods and Applications in the Biomedical Field: A Review. Polymers, 5(1), 146-169. [Link]

-

Szymańska, E., & Winnicka, K. (2015). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. Polymers, 7(6), 1145-1172. [Link]

-

Madrid, L. L., Perez, S. J. L., & Arco, S. D. (2024). UP Scientists Create Thermoresponsive Polymers for Potential Biomedical Use. UP Diliman College of Science. [Link]

-

Ricarte, R. (2024). Encapsulation of Hydrophobic Drugs into Polymeric Nanoparticles during Polymerization Induced Self-Assembly (PISA). FSU Digital Repository. [Link]

-

Mattu, C., Sartori, S., & Ranzato, E. (2011). Biodegradable micro and nanoparticles for controlled drug release. Technical Proceedings of the 2011 NSTI Nanotechnology Conference and Expo, 3, 314-317. [Link]

-

Cengiz, M., & Avcibasi, N. (2021). Injectable Thermoresponsive Hydrogels Based on (Me)PEG-Poly(Menthide) Amphiphilic Block Copolymers from Bioderived Lactone. ResearchGate. [Link]

-

Chung, J. E., Yokoyama, M., & Aoyagi, T. (1998). Thermo-responsive Drug Delivery From Polymeric Micelles Constructed Using Block Copolymers of poly(N-isopropylacrylamide) and Poly(butylmethacrylate). Journal of Controlled Release, 53(1-3), 119-130. [Link]

-

Penczek, S., & Duda, A. (2022). Synthesis and Properties of Functionalized Poly(ε-caprolactone); Chain Polymerization Followed by Polycondensation in One Pot with Initiator and Catalyst in One Molecule. Synthesis and Molecular Structures. Macromolecules, 55(6), 2269–2280. [Link]

-

Yang, H., Xu, J., Pispas, S., & Zhang, G. (2005). Hybrid Copolymerization of ε-Caprolactone and Methyl Methacrylate. Macromolecules, 38(16), 6981–6984. [Link]

-

Kasza, G., Stumphauser, T., & Bisztrán, M. (2021). Thermoresponsive Poly(N,N-diethylacrylamide-co-glycidyl methacrylate) Copolymers and Its Catalytically Active α-Chymotrypsin Bioconjugate with Enhanced Enzyme Stability. Polymers, 13(6), 949. [Link]

-

Wang, J. S., & Matyjaszewski, K. (1995). One-step synthesis of poly(methyl methacrylate-b-ε-caprolactone) block copolymer by simultaneous ATRP and ROP. Macromolecules, 28(24), 7901–7910. [Link]

-

Storey, R. F., & Taylor, A. E. (1998). Synthesis of bioabsorbable networks from methacrylate-endcapped polyesters. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 35(5), 723-748. [Link]

-

Kim, B., Zhang, D., & Armstrong, M. S. (2022). Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles for Applications in Drug Delivery. ACS Applied Nano Materials, 5(12), 18770-18778. [Link]

-

Encapsulation efficiency (EE) and drug loading (DL) of various APIs. ResearchGate. [Link]

-

Lee, S. C., & Lee, S. Y. (2021). pH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. Polymers, 13(11), 1773. [Link]

-

Kim, B., Zhang, D., & Armstrong, M. S. (2022). Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles for Applications in Drug Delivery. ACS Applied Nano Materials, 5(12), 18770-18778. [Link]

-

Makadia, H. K., & Siegel, S. J. (2011). Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release. Pharmaceuticals, 4(9), 1200-1227. [Link]

-

Soppimath, K. S., Aminabhavi, T. M., & Kulkarni, A. R. (2001). Biodegradable polymeric nanoparticles as drug delivery devices. Journal of Controlled Release, 70(1-2), 1-20. [Link]

-

Al-Malah, K. I., & Al-Zoubi, N. M. (2016). Maximizing the encapsulation efficiency and the bioavailability of cetirizine hydrochloride from polymethacrylate microspheres. Drug Design, Development and Therapy, 10, 937-949. [Link]

-

Lert-itthiporn, S., & Sirivat, A. (2011). Biodegradable Blend Nanoparticles of Amphiphilic Diblock Copolymers Prepared by Nano-Precipitation Method. Journal of Biomaterials and Nanobiotechnology, 2(5), 561-566. [Link]

Sources

- 1. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GB2101121A - Process for producing epsilon -caprolactone-modified hydroxyalkyl acrylate or methacrylate and coating copolymer from the same - Google Patents [patents.google.com]

- 3. sci-hub.st [sci-hub.st]

- 4. Recent Developments in Lactone Monomers and Polymer Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UP Scientists Create Thermoresponsive Polymers for Potential Biomedical Use [science.upd.edu.ph]

- 6. PH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery | MDPI [mdpi.com]

- 7. Thermo-responsive drug delivery from polymeric micelles constructed using block copolymers of poly(N-isopropylacrylamide) and poly(butylmethacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. re.public.polimi.it [re.public.polimi.it]

- 9. Biodegradable Blend Nanoparticles of Amphiphilic Diblock Copolymers Prepared by Nano-Precipitation Method [scirp.org]

- 10. Poly(ε-caprolactone)-Based Graft Copolymers: Synthesis Methods and Applications in the Biomedical Field: A Review [mdpi.com]

- 11. pH-responsive hydrogels containing PMMA nanoparticles: an analysis of controlled release of a chemotherapeutic conjugate and transport properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. Injectable thermoresponsive hydrogels based on (Me)PEG–poly(menthide) amphiphilic block copolymers from bioderived lactone - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Crystal structure of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate.

An In-Depth Technical Guide to the Prospective Crystal Structure of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate

Abstract

This technical guide addresses the crystal structure of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate, a compound of interest in materials science and drug development. As of the latest literature search, a definitive, experimentally determined crystal structure for this specific molecule has not been deposited in public repositories such as the Cambridge Structural Database (CSD).[1][2] This guide, therefore, serves a dual purpose: first, to present a theoretical analysis of the anticipated molecular geometry and intermolecular interactions based on crystallographic data from analogous structures; and second, to provide a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis required to determine its structure. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially determine the crystal structure of this and related compounds.

Introduction: The Rationale for Structural Elucidation

The three-dimensional arrangement of atoms in a crystal lattice is fundamental to understanding a molecule's physicochemical properties, including solubility, melting point, stability, and bioavailability. For a molecule like (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate, which contains both a lactone ring and a methacrylate ester, the crystal packing could influence its polymerization potential and its interactions with biological macromolecules. While commercial suppliers note its availability, detailed structural information remains unpublished. This guide bridges that knowledge gap by outlining the pathway to its structural determination.

Theoretical Molecular Structure & Conformational Analysis

The molecule consists of two key functional groups: a 4-methyl-2-oxooxan ring (a substituted δ-valerolactone) and a 2-methylprop-2-enoate (methacrylate) group.

-